REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][NH:7][C:8](=[O:16])[C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[CH:10]=2)=O)[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(N(CC)CC)C>C(#N)C>[CH:1]1([C:4]2[O:16][C:8]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[CH:10]=3)=[N:7][N:6]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
535 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NNC(C1=CC(=CC=C1)I)=O
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained upon concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1OC(=NN1)C1=CC(=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 499 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |